Arbidol Impurity I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

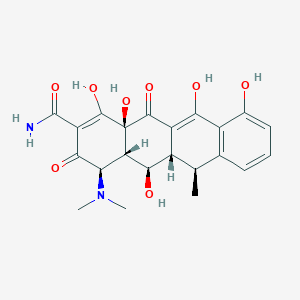

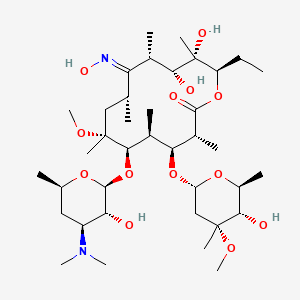

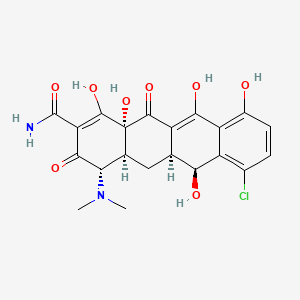

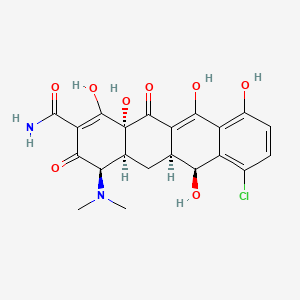

Arbidol Impurity I is an impurity of Arbidol, a medicinal agent used for treating viral infections . It is a solid powder with a molecular formula of C22H24Br2N2O3S and a molecular weight of 556.32 .

Molecular Structure Analysis

The molecular structure of Arbidol Impurity I is ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate . Further structural analysis can be found in various studies .Physical And Chemical Properties Analysis

Arbidol Impurity I is a solid powder . Further physical and chemical properties specific to Arbidol Impurity I are not detailed in the available sources.科学的研究の応用

Impurity Profiling and Drug Safety

Impurity profiling is crucial in the pharmaceutical industry to ensure drug safety and efficacy. In the context of Arbidol Impurity I, the importance of impurity profiling is underscored by studies focusing on inorganic impurities detection techniques such as ICP-MS and ICP-OES. These techniques help in controlling the levels of impurities in drugs, which is fundamental to drug therapy (Dhuri, Dichwalkar, Tiwari, & Hamrapurkar, 2018). Similarly, a comprehensive understanding of impurities in anti-diabetic drugs, including their profiling, degradation studies, and bioanalytical methods, is critical for developing safer and more effective medications (Deshpande, Bhalerao, & Pabale, 2022).

Impact of Impurities on Physical Properties

The presence of impurities can significantly affect the physical properties of substances. For instance, impurities in polar ice sheets are known to influence the deformation behavior of ice. The location of impurities, whether soluble or non-soluble, plays a crucial role in determining the interaction between chemical loads and deformational behavior (Stoll, Eichler, Hörhold, Shigeyama, & Weikusat, 2021).

Role in Quality Control and Manufacturing

The presence of impurities like Arbidol Impurity I can also signal the need for quality control and adjustments in manufacturing processes. For instance, the control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) emphasize the importance of controlling potential genotoxic impurities (PGIs) to ensure the safety of pharmaceutical products (Elder, Teasdale, & Lipczynski, 2008).

Environmental and Analytical Chemistry

The review of impurity measurements in materials from the Los Alamos National Laboratory (LANL) underscores the importance of understanding impurities in environmental and analytical chemistry. This knowledge is crucial for processing materials through facilities like the Mixed Oxide (MOX) Fuel Fabrication Facility, ensuring that impurity levels meet specified limits (Edwards, 2012).

Implications for Public Health

The presence of impurities such as Arbidol Impurity I can have implications for public health. For instance, understanding the molecular-pharmaceutical basis of sartan recalls, including valsartan, highlights the significance of controlling impurities like N-nitrosodimethylamine (NDMA) to prevent potential health risks (Ray, Atal, & Sadasivam, 2020).

特性

CAS番号 |

153633-10-4 |

|---|---|

製品名 |

Arbidol Impurity I |

分子式 |

C22H24Br2N2O3S |

分子量 |

556.32 |

外観 |

Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

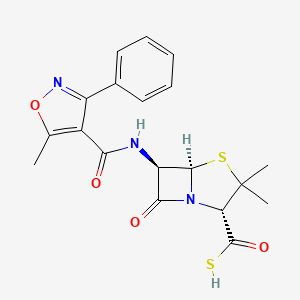

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)